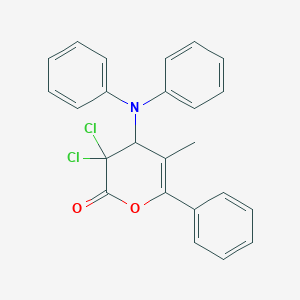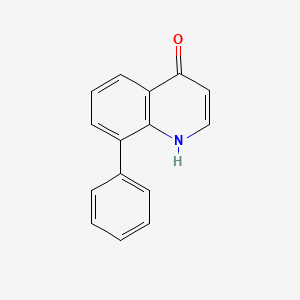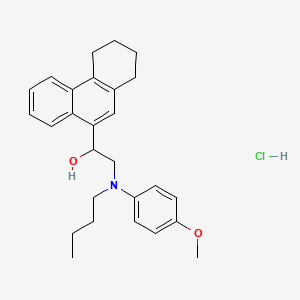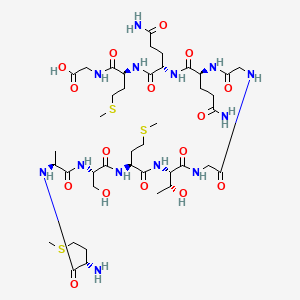
H-Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “H-Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly-OH” is a peptide composed of eleven amino acids: methionine, alanine, serine, methionine, threonine, glycine, glycine, glutamine, glutamine, methionine, and glycine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as “H-Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:
Deprotection: Removing the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents like dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, where the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, which then expresses the peptide.
化学反应分析
Types of Reactions
Peptides like “H-Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly-OH” can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents for disulfide bonds.
Substitution: N-hydroxysuccinimide (NHS) esters can be used for the substitution of amino groups.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with substituted amino acid residues.
科学研究应用
Peptides like “H-Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly-OH” have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide chemistry and develop new synthetic methods.
Biology: Serve as substrates for enzymes, helping to elucidate enzyme mechanisms and functions.
Medicine: Potential therapeutic agents for diseases, including cancer and infectious diseases.
Industry: Used in the development of peptide-based materials and as additives in various products.
作用机制
The mechanism of action of peptides depends on their sequence and structure. They can interact with specific molecular targets, such as enzymes, receptors, or other proteins, to exert their effects. For example, peptides can inhibit enzyme activity by binding to the active site or modulate receptor activity by mimicking natural ligands.
相似化合物的比较
Similar Compounds
H-Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly-OH: is similar to other peptides with sequences containing methionine, alanine, serine, threonine, glycine, and glutamine residues.
H-Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly-NH2: Similar sequence but with an amide group at the C-terminus.
H-Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly-COOH: Similar sequence but with a carboxyl group at the C-terminus.
Uniqueness
The uniqueness of “this compound” lies in its specific sequence, which determines its structure, function, and interactions with other molecules. The presence of multiple methionine and glycine residues can influence its chemical reactivity and biological activity.
属性
分子式 |
C41H71N13O16S3 |
|---|---|
分子量 |
1098.3 g/mol |
IUPAC 名称 |
2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C41H71N13O16S3/c1-20(48-35(64)22(42)10-13-71-3)34(63)53-27(19-55)40(69)52-26(12-15-73-5)39(68)54-33(21(2)56)41(70)46-16-30(59)45-17-31(60)49-23(6-8-28(43)57)37(66)50-24(7-9-29(44)58)38(67)51-25(11-14-72-4)36(65)47-18-32(61)62/h20-27,33,55-56H,6-19,42H2,1-5H3,(H2,43,57)(H2,44,58)(H,45,59)(H,46,70)(H,47,65)(H,48,64)(H,49,60)(H,50,66)(H,51,67)(H,52,69)(H,53,63)(H,54,68)(H,61,62)/t20-,21+,22-,23-,24-,25-,26-,27-,33-/m0/s1 |
InChI 键 |
CBOSLARKSDSTLV-AQKXWGSKSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N)O |
规范 SMILES |
CC(C(C(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




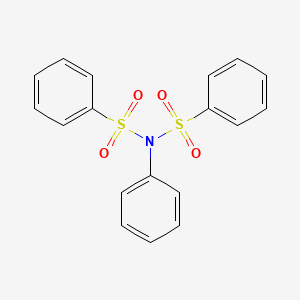
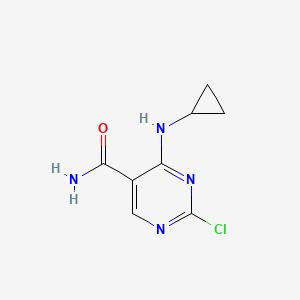
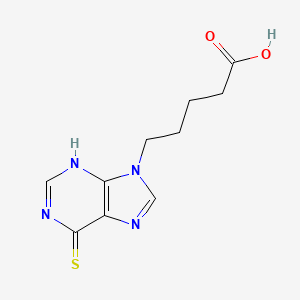


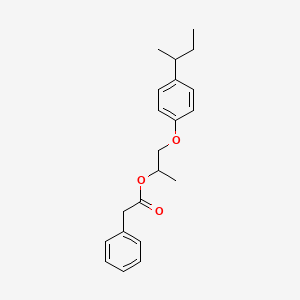
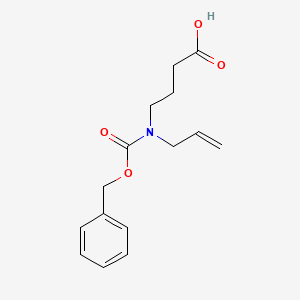
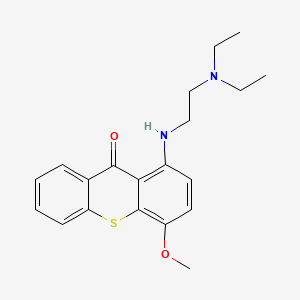
![O1-[(2-chloro-4-pyridyl)carbonyl]-4-methylbenzene-1-carbohydroximamide](/img/structure/B14010615.png)
